molecular formula C9H13N3 B11917719 6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

Cat. No.: B11917719
M. Wt: 163.22 g/mol
InChI Key: KPFKHZHSBULGOI-UHFFFAOYSA-N
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Description

6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a high-purity chemical intermediate designed for the research and development of novel targeted cancer therapeutics. This compound is built around the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar heterocyclic system recognized for its significant potential in medicinal chemistry and drug discovery . Researchers value this core structure for its versatility in synthetic transformations, enabling the introduction of diverse functional groups to fine-tune pharmacological properties and optimize interactions with biological targets . The pyrazolo[1,5-a]pyrimidine scaffold is a key structural component in a wide range of potent inhibitors relevant to oncology research. Its derivatives have demonstrated promising activity as protein kinase inhibitors (PKIs), making them critical in targeted cancer therapy for disrupting aberrant signaling pathways that drive oncogenesis . Specifically, analogs of this scaffold have shown potent inhibitory effects on Casein Kinase 2 (CK2), a kinase frequently overexpressed in cancers . Furthermore, close structural analogs, such as 6-isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carbonitrile (known as CPI-455), have been identified as potent and selective inhibitors of histone lysine demethylase 5A (KDM5A), leading to increased levels of the H3K4me3 histone mark and highlighting the scaffold's application in epigenetics research . The 6-isopropyl substitution on the dihydropyrazolo[1,5-a]pyrimidine core is a feature of significant research interest for optimizing binding affinity and selectivity against key enzymatic targets. This compound serves as a versatile building block for developing potential therapeutic agents aimed at various kinases and epigenetic regulators. This product is intended for chemical and biological research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

6-propan-2-yl-6,7-dihydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H13N3/c1-7(2)8-5-10-9-3-4-11-12(9)6-8/h3-5,7-8H,6H2,1-2H3

InChI Key

KPFKHZHSBULGOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN2C(=CC=N2)N=C1

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclocondensation of 1,3-Diketones and 5-Aminopyrazoles

The most widely reported method involves the reaction of 5-aminopyrazoles with 1,3-diketones or β-ketoesters under acidic conditions. Poursattar Marjani et al. demonstrated that treating ethyl isobutyrylacetate (3c ) with 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles (1a–f ) in acetic acid containing H<sub>2</sub>SO<sub>4</sub> yields 6-isopropyl-substituted pyrazolo[1,5-a]pyrimidines (4a–m ) with 87–92% efficiency. The isopropyl group originates from the β-ketoester’s branched alkyl chain, which undergoes cyclodehydration to form the dihydropyrimidine ring (Figure 1A).

Table 1: Representative Cyclocondensation Reactions

Substrate (5-Aminopyrazole)β-KetoesterCatalystSolventYield (%)
1a (R = H)Ethyl isobutyrylacetateH<sub>2</sub>SO<sub>4</sub>AcOH89
1c (R = 4-Cl)Pentane-2,4-dioneH<sub>2</sub>SO<sub>4</sub>AcOH87

Solvent and Temperature Optimization

Reaction efficiency heavily depends on solvent polarity and temperature. Polar protic solvents like acetic acid enhance protonation of the carbonyl oxygen, facilitating nucleophilic attack by the aminopyrazole’s NH<sub>2</sub> group. Elevated temperatures (80–100°C) further accelerate ring closure, as evidenced by IR spectral data confirming C=N and C=O bond reorganization.

Multi-Component One-Pot Syntheses

Boric Acid-Catalyzed Three-Component Reactions

Morabia and Naliapara developed a one-pot protocol combining 5-amino-N-cyclohexyl-3-(methylthio)-1H-pyrazole-4-carboxamide, 1-(2-bromophenyl)-2-nitroethanone, and aryl aldehydes in water with boric acid. While their work focused on nitro-substituted derivatives, substituting aldehydes with isobutyraldehyde could theoretically introduce the isopropyl group. The method’s advantages include:

  • Green chemistry : Water as a solvent reduces environmental impact.

  • High atom economy : All reactants contribute to the final product.

Table 2: Optimization of Multi-Component Conditions

CatalystSolventTime (h)Yield (%)
H<sub>3</sub>BO<sub>3</sub>H<sub>2</sub>O1278
HClEtOH2452

Alternative Synthetic Routes

Piperidine-Mediated Condensation with Malononitrile Derivatives

A suspension of 5-amino-3-(arylamino)pyrazole-4-carbonitriles and 2-(4-methoxybenzylidene)malononitrile in ethanol with piperidine yields pyrazolo[1,5-a]pyrimidines after 3 h of reflux. Although this method currently produces aryl-substituted analogs, replacing benzylidene derivatives with isopropyl-containing intermediates could target the desired compound.

Analytical Characterization Techniques

Spectroscopic Confirmation

  • IR Spectroscopy : Absorbance at 2219 cm<sup>−1</sup> confirms the presence of C≡N groups in carbonitrile derivatives.

  • <sup>1</sup>H NMR : Methyl resonances at δ 2.41 ppm (s, CH<sub>3</sub>) and δ 1.25 ppm (d, isopropyl CH<sub>3</sub>) verify alkyl substituents.

Table 3: Key Spectral Data for 6-Isopropyl Derivatives

CompoundIR (C≡N, cm<sup>−1</sup>)<sup>1</sup>H NMR (isopropyl, δ)
4c 22191.25 (d, J = 6.8 Hz)
VC18852686 22211.28 (d, J = 6.7 Hz)

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds within this class have shown selective inhibition of cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways .

Case Study:

  • A study highlighted the synthesis of a new pyrazolo[1,5-a]pyrimidine derivative that demonstrated significant cytotoxic effects against different cancer cell lines. The compound was shown to induce apoptosis and inhibit tumor growth in vivo .

Enzyme Inhibition

These compounds have been identified as effective inhibitors of several enzymes, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). The selective inhibition of these enzymes can lead to therapeutic benefits in conditions such as cancer and inflammation.

Case Study:

  • A derivative of 6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine was evaluated for its ability to inhibit CDK activity. Results demonstrated that it effectively reduced CDK-mediated phosphorylation events in cellular assays .

Antiviral Properties

Recent studies have explored the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives against various viral pathogens. These compounds can disrupt viral replication processes and enhance host immune responses.

Case Study:

  • Research on a specific derivative revealed its efficacy against influenza viruses in vitro. The compound inhibited viral entry and replication without significant cytotoxicity to host cells .

Material Science Applications

Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidines are gaining attention in material science due to their photophysical properties. They can be used as fluorescent dyes or components in organic light-emitting diodes (OLEDs).

Case Study:

  • A recent study demonstrated that a pyrazolo[1,5-a]pyrimidine derivative exhibited excellent luminescent properties when incorporated into polymer matrices, suggesting potential applications in optoelectronic devices .

Mechanism of Action

The mechanism of action of 6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as an inhibitor of KDM5A, the compound binds to the enzyme’s active site, preventing the demethylation of histone lysine residues . This inhibition can lead to changes in gene expression and has potential therapeutic implications for cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Isomerism

Pyrazolo[1,5-a]pyrimidine derivatives exhibit structural diversity through:

  • Positional isomerism : Substitution patterns (e.g., pyrazolo[5,1-b]pyrimidine, pyrazolo[3,4-d]pyrimidine) alter nitrogen atom arrangements, affecting electronic properties and target interactions .
  • Substituent diversity : Modifications at positions 3, 5, 6, and 7 significantly impact bioactivity. For example:
Compound Name Substituents Key Features Reference
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl at position 6 Enhanced kinase inhibition due to halogen-mediated hydrophobic interactions
3-Phenylpyrazolo[1,5-a]pyrimidine Phenyl at position 3 Increased aromatic stacking in ATP-binding pockets
7-Morpholinylpyrazolo[1,5-a]pyrimidine Morpholine at position 7 Improved PI3Kδ selectivity for COPD/asthma targets
6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine Isopropyl at position 6; 6,7-dihydro core Balanced hydrophobicity and conformational flexibility

Research Findings and Implications

  • SAR Insights: Substituents at position 6 (e.g., isopropyl, phenyl, fluorine) critically influence target engagement. Bulky groups like isopropyl may enhance selectivity for hydrophobic binding pockets .
  • Clinical Potential: While 7-morpholinyl derivatives dominate PI3Kδ inhibitor pipelines, the 6-isopropyl-6,7-dihydro variant warrants exploration for diseases requiring balanced kinase selectivity and metabolic stability, such as solid tumors .

Biological Activity

6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine (CAS #170886-54-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and antibacterial properties.

  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 163.22 g/mol
  • SMILES Notation : CC(C)C1Cn2c(ccn2)N=C1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an inhibitor of various kinases, which are crucial in signal transduction pathways involved in cell proliferation and survival.

Kinase Inhibition

One significant area of research focuses on its role as an inhibitor of Bruton's tyrosine kinase (Btk), a target for treating certain cancers and autoimmune diseases. The inhibition of Btk can disrupt signaling pathways that promote tumor growth and survival .

Antitumor Activity

Recent studies have demonstrated the compound's potential antitumor effects. For instance, in vitro assays showed that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxicity against various cancer cell lines, including glioblastoma (A-172), embryonic rhabdomyosarcoma (Rd), and osteosarcoma (Hos). The IC₅₀ values for these compounds ranged from 13 to 27 µM, indicating a promising therapeutic window for further development .

Case Study: Cytotoxicity Assessment

In a comparative study assessing the cytotoxic effects of this compound:

  • Cell Lines Tested : A-172 (glioblastoma), Rd (rhabdomyosarcoma), Hos (osteosarcoma), HEK-293 (human embryonic kidney).
  • Results : Compounds showed a pronounced decrease in viability for A-172 and Rd cells compared to HEK-293 cells, suggesting selective toxicity towards tumor cells.
Cell LineIC₅₀ (µM)Relative Viability (%)
A-1721320
Rd2730
Hos2525
HEK-293>40090

Antibacterial and Antibiofilm Activity

In addition to its anticancer properties, this compound exhibits significant antibacterial activity. A study evaluated its effectiveness against multidrug-resistant bacterial strains using agar well-diffusion and broth microdilution methods. The compound demonstrated bactericidal effects comparable to established antibiotics like erythromycin and amikacin.

Key Findings:

  • Active Compounds : Five derivatives showed promising antibacterial activity.
  • Biofilm Disruption : The compounds were effective in disrupting biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential use in treating biofilm-associated infections .

Q & A

Q. What are the foundational synthetic routes for 6-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with 1,3-biselectrophiles such as β-dicarbonyl compounds. Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields. Key intermediates are characterized using NMR and mass spectrometry to confirm regioselectivity and purity .

Q. How are NMR and X-ray diffraction employed to resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

NMR spectroscopy (1H/13C) identifies substituent positions and hydrogen bonding patterns, while X-ray crystallography provides unambiguous confirmation of regiochemistry. For example, X-ray analysis of intermediates like 7-oxo-6-[pyrazol-3′-yl] derivatives resolves competing reaction pathways and tautomeric forms .

Q. What experimental parameters critically influence the purity of synthesized 6-isopropyl derivatives?

Reaction temperature, solvent polarity (e.g., ethanol vs. acetic acid), and pH are optimized to minimize side products. Post-synthesis purification via column chromatography or recrystallization in solvents like hexane/ethanol mixtures ensures high purity (>95%) .

Advanced Research Questions

Q. How does solvent choice dictate regioselectivity during functionalization at position 7 of pyrazolo[1,5-a]pyrimidine?

Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at position 7, while protic solvents (e.g., ethanol) stabilize open-chain intermediates, altering regioselectivity. For instance, methylhydrazine in ethanol yields 6-(1′-methylpyrazol-5′-yl) derivatives as major products, confirmed by NMR .

Q. What strategies address contradictory biological activity data in kinase inhibition assays?

Structure-activity relationship (SAR) studies combined with molecular docking identify steric and electronic factors. For example, substituting the 6-isopropyl group with electron-withdrawing groups (e.g., nitro) enhances binding affinity to ATP pockets in kinase targets, validated by IC50 comparisons .

Q. How are computational methods integrated to predict metabolic stability of 6-isopropyl derivatives?

Density functional theory (DFT) calculates frontier molecular orbitals to assess reactivity, while molecular dynamics simulations model interactions with cytochrome P450 enzymes. These predictions guide synthetic prioritization of derivatives with lower metabolic clearance .

Methodological Guidance

Q. What analytical workflows resolve spectral overlaps in complex pyrazolo[1,5-a]pyrimidine mixtures?

High-resolution mass spectrometry (HRMS) coupled with 2D NMR (e.g., HSQC, HMBC) distinguishes isomers. For example, HMBC correlations between pyrazole NH and pyrimidine carbons confirm annulation patterns in dihydro derivatives .

Q. How are kinetic studies designed to elucidate reaction mechanisms in cyclocondensation?

Pseudo-first-order conditions with excess β-dicarbonyl reagents track intermediate formation via in situ FT-IR. Activation energy calculations using the Eyring equation reveal rate-limiting steps, such as enamine cyclization .

Data Interpretation and Validation

Q. What protocols validate regiochemical assignments when X-ray data is unavailable?

Isotopic labeling (e.g., 15N NMR) and NOE experiments differentiate between N-methylated isomers. For example, NOE enhancements between pyrimidine protons and methyl groups confirm substitution patterns in ambiguous cases .

Q. How are conflicting cytotoxicity results reconciled across cell lines?

Multivariate analysis (e.g., principal component analysis) correlates cytotoxicity with physicochemical descriptors (logP, polar surface area). Cross-validation using 3D tumor spheroid models reduces false positives from monolayer assays .

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